molecular formula C6H3N5O5 B5380583 4-Amino-5,7-dinitrobenzofurazan

4-Amino-5,7-dinitrobenzofurazan

Cat. No.: B5380583
M. Wt: 225.12 g/mol
InChI Key: GZHSHVREDJJCKZ-UHFFFAOYSA-N
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Description

4-Amino-5,7-dinitrobenzofurazan is an organic compound with the molecular formula C6H3N5O5 It is a derivative of benzofurazan, characterized by the presence of amino and nitro groups at specific positions on the benzofurazan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dinitrobenzofurazan typically involves the amination of 4,6-dichloro-5,7-dinitrobenzofurazan. This reaction follows the aromatic nucleophilic substitution pattern (S_NAr), where dibenzylamine is used to replace the chlorine atoms in the six-membered ring, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of appropriate solvents, catalysts, and reaction temperatures to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,7-dinitrobenzofurazan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace the nitro or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,5,7-triaminobenzofurazan .

Scientific Research Applications

4-Amino-5,7-dinitrobenzofurazan has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-5,7-dinitrobenzofurazan exerts its effects involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5,7-dinitrobenzofurazan is unique due to its specific arrangement of amino and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,7-dinitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSHVREDJJCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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